molecular formula C27H47N9O11 B12603240 L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine CAS No. 651292-01-2

L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine

Katalognummer: B12603240
CAS-Nummer: 651292-01-2
Molekulargewicht: 673.7 g/mol
InChI-Schlüssel: BRUJDFYWLVXVPY-SXCHVELRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine is a peptide compound composed of seven amino acids: L-glutamine, L-valine, L-threonine, L-asparagine, L-valine, glycine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonine, L-asparagine, L-valine, glycine, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the threonine and asparagine residues.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. For example, it could bind to cell surface receptors, triggering intracellular signaling cascades that affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a specific model for studying peptide behavior and interactions.

Eigenschaften

CAS-Nummer

651292-01-2

Molekularformel

C27H47N9O11

Molekulargewicht

673.7 g/mol

IUPAC-Name

2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C27H47N9O11/c1-11(2)20(25(45)32-9-18(40)31-10-19(41)42)35-24(44)15(8-17(30)39)33-27(47)22(13(5)37)36-26(46)21(12(3)4)34-23(43)14(28)6-7-16(29)38/h11-15,20-22,37H,6-10,28H2,1-5H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,47)(H,34,43)(H,35,44)(H,36,46)(H,41,42)/t13-,14+,15+,20+,21+,22+/m1/s1

InChI-Schlüssel

BRUJDFYWLVXVPY-SXCHVELRSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.